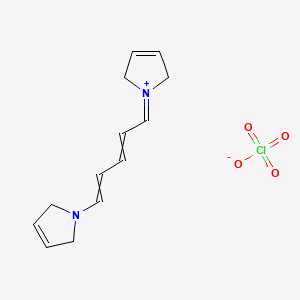
3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolinium ion and a perchlorate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate typically involves the reaction of pyrroline derivatives with pentadienylidene compounds under controlled conditions. One common method includes the use of zinc powder and hydrogenation reactions to reduce pyrrole to 3-pyrroline . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to simpler pyrroline derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens or other nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyrrole derivatives, while reduction can produce simpler amines or hydrocarbons.
科学研究应用
3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Research into its biological activity includes studies on its potential as a pharmaceutical intermediate.
Medicine: It may be explored for its therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism by which 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, making it a compound of interest in pharmacology and biochemistry.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrroline derivatives and perchlorate salts, such as:
- 3-Pyrroline
- 2,5-Dihydropyrrole
- Pyrrolidinium perchlorate
Uniqueness
What sets 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate apart is its specific structure, which combines the reactivity of pyrroline with the stability of the perchlorate anion. This unique combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
属性
CAS 编号 |
23025-73-2 |
|---|---|
分子式 |
C13H17ClN2O4 |
分子量 |
300.74 g/mol |
IUPAC 名称 |
1-[5-(2,5-dihydropyrrol-1-ium-1-ylidene)penta-1,3-dienyl]-2,5-dihydropyrrole;perchlorate |
InChI |
InChI=1S/C13H17N2.ClHO4/c1(2-8-14-10-4-5-11-14)3-9-15-12-6-7-13-15;2-1(3,4)5/h1-9H,10-13H2;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
SYYSYOYRAULAGV-UHFFFAOYSA-M |
规范 SMILES |
C1C=CCN1C=CC=CC=[N+]2CC=CC2.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



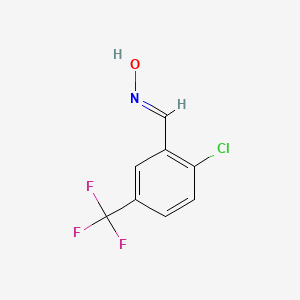



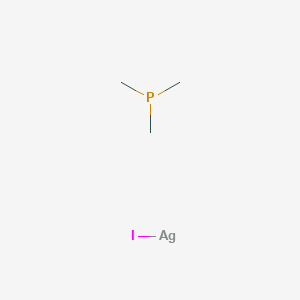
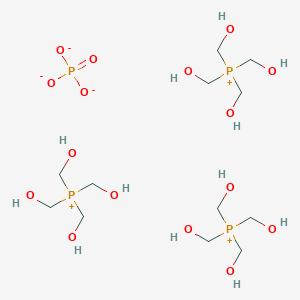
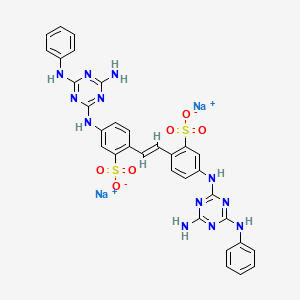
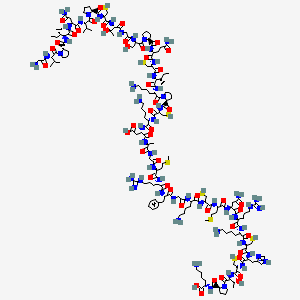
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
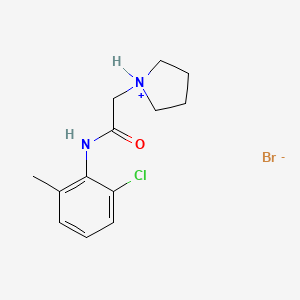

![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)

